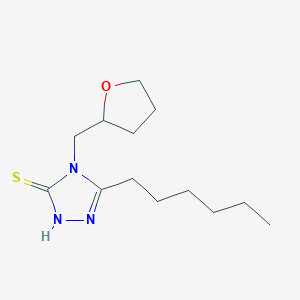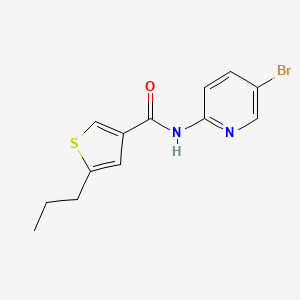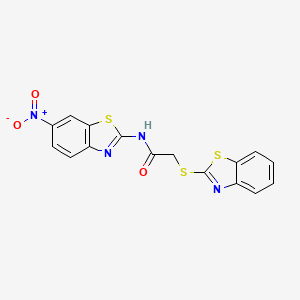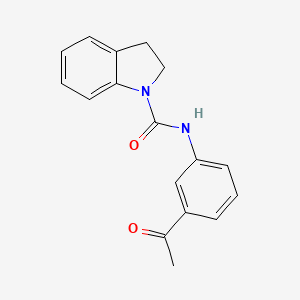![molecular formula C13H22N4 B4876556 N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE](/img/structure/B4876556.png)
N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE
Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a dimethylamino group, a propyl chain, and a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield dimethylaminopropylamine . The final step involves the cyclization of dimethylaminopropylamine with appropriate reagents to form the cyclopenta[d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism by which N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopenta[d]pyrimidine core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE: Shares the dimethylamino propyl group but has a different core structure.
N,N-DIMETHYLAMINOPROPYLAMINE: Similar in having the dimethylamino propyl group but lacks the cyclopenta[d]pyrimidine core.
N,N-DIMETHYLAMINOETHYL METHACRYLATE: Contains a dimethylamino group but with an ethyl chain and a methacrylate group instead of the cyclopenta[d]pyrimidine core
Uniqueness
N-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is unique due to its combination of a dimethylamino propyl group and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-15-12-7-4-6-11(12)13(16-10)14-8-5-9-17(2)3/h4-9H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSJOEYANYVYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(anilinocarbonothioyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4876476.png)

![3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4876488.png)

![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)

![N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide](/img/structure/B4876525.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)

![7-(2-methylphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4876547.png)
![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![(2Z,4E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4876571.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)
